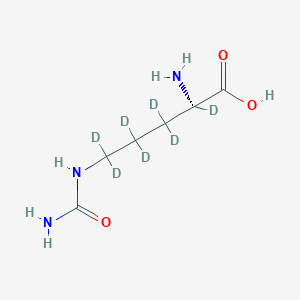

L-Citrulline-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O3 |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2,4D |

InChI Key |

RHGKLRLOHDJJDR-BFEYZEMLSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)N)N |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Citrulline-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Citrulline-d7, a crucial isotopically labeled amino acid for metabolic research and as an internal standard in quantitative analyses. This document details the synthetic pathways, purification methods, and analytical techniques used to ensure high chemical and isotopic purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with a deuterated precursor, most commonly L-Ornithine. The general strategy involves the deuteration of a suitable starting material followed by its conversion to the final product.

Synthesis of the Deuterated Precursor: L-Ornithine-d7

A common route to L-Ornithine-d7 involves the deuteration of L-Glutamic acid. This can be accomplished through methods such as acid-catalyzed exchange reactions in deuterium oxide (D₂O).

Experimental Protocol: Synthesis of L-Ornithine-d7 from L-Glutamic Acid

-

Deuteration of L-Glutamic Acid: L-Glutamic acid is refluxed in a solution of deuterium chloride (DCl) in D₂O. The exchange process is repeated multiple times to achieve a high degree of deuteration at the C-2, C-3, and C-4 positions.

-

Conversion to Deuterated Pyrrolidone Carboxylic Acid: The deuterated glutamic acid is then cyclized to the corresponding deuterated 5-oxoproline (pyroglutamic acid) by heating.

-

Reduction and Hydrolysis: The deuterated 5-oxoproline is subsequently reduced and hydrolyzed to yield L-Ornithine-d7.

Conversion of L-Ornithine-d7 to this compound

The final step in the synthesis is the carbamoylation of the δ-amino group of L-Ornithine-d7.

Experimental Protocol: Carbamoylation of L-Ornithine-d7

-

Reaction Setup: L-Ornithine-d7 is dissolved in an aqueous solution.

-

Carbamoylating Agent: A carbamoylating agent, such as potassium cyanate (KOCN), is added to the solution. The reaction is typically carried out under neutral to slightly basic conditions.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified, and the product, this compound, is isolated.

Purification of this compound

Purification of the synthesized this compound is critical to remove any unreacted starting materials, by-products, and other impurities. Ion-exchange chromatography is a highly effective method for this purpose.

Experimental Protocol: Purification by Ion-Exchange Chromatography

-

Resin Selection: A strong cation exchange resin is typically used.

-

Column Preparation: The resin is packed into a column and equilibrated with a buffer at a specific pH.

-

Sample Loading: The crude this compound solution is loaded onto the column.

-

Elution: The column is washed with the equilibration buffer to remove unbound impurities. The bound this compound is then eluted using a gradient of increasing ionic strength or pH.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of this compound.

-

Desalting and Lyophilization: The fractions containing pure this compound are pooled, desalted, and lyophilized to obtain the final product as a solid.

Isotopic Purity Analysis

Ensuring the isotopic purity of this compound is paramount for its use as an internal standard and in metabolic tracer studies. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available this compound.

| Parameter | Specification |

| Chemical Purity (HPLC) | ≥ 99.0%[1] |

| Isotopic Enrichment | ≥ 98.0% atom % D[1] |

| Molecular Formula | C₆H₆D₇N₃O₃[2][3] |

| Molecular Weight | 182.23 g/mol [2] |

| CAS Number | 2483831-24-7 |

Isotopic Purity Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph, often employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, to separate L-Citrulline from potential interferences.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in a positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled L-Citrulline and this compound.

-

L-Citrulline: m/z 176 → 113

-

This compound: m/z 183 → 119 (theoretical)

-

-

Data Analysis and Isotopic Enrichment Calculation: The peak areas for the different isotopic species (M+0 to M+7) are integrated. The isotopic enrichment is calculated by determining the percentage of the M+7 isotopologue relative to the sum of all isotopologues.

Isotopic Distribution Calculation: The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes for each element in the molecule. The measured distribution is then compared to the theoretical distribution for a compound with the specified level of deuterium enrichment to confirm the isotopic purity.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Due to the high level of deuteration, the signals corresponding to the deuterated positions will be significantly reduced or absent, confirming the success of the labeling.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, which should be consistent with the structure of L-Citrulline.

-

²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms.

Visualizations

Signaling and Synthetic Pathways

The following diagrams illustrate the key biological and chemical pathways involving L-Citrulline.

References

Technical Guide: 1H NMR Spectroscopic Characterization of L-Citrulline-d7

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the characterization of L-Citrulline-d7 using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a deuterated isotopologue of L-Citrulline, is a valuable tool in metabolic research and as an internal standard in quantitative analyses.[1] Deuterium labeling simplifies complex proton NMR spectra, aiding in structural elucidation and metabolic tracking.[2][3][4] This document outlines the fundamental principles, experimental protocols, and data interpretation for the 1H NMR analysis of this compound, contrasting its spectral data with that of its unlabeled counterpart to confirm isotopic purity and structural integrity.

Introduction to this compound and NMR Characterization

L-Citrulline is an alpha-amino acid that plays a role in the urea cycle. Its deuterated form, this compound, is specifically labeled with seven deuterium atoms at the 2, 3, 3, 4, 4, 5, and 5 positions, as indicated by its systematic name: (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid.[5]

1H NMR spectroscopy is a primary technique for confirming the identity and isotopic enrichment of this compound. The fundamental principle of this characterization lies in the fact that deuterium (²H) is not detected in a standard proton (¹H) NMR experiment. Consequently, the 1H NMR spectrum of a successfully deuterated molecule will show a marked absence of signals at the chemical shifts corresponding to the protons that have been replaced by deuterium. For this compound, this means the signals from the entire carbon backbone (α, β, γ, and δ positions) are expected to be absent.

When the analysis is conducted in a deuterated solvent such as deuterium oxide (D₂O), the labile protons on nitrogen and oxygen atoms (from the amine, ureido, and carboxylic acid groups) exchange with deuterium from the solvent, causing their signals to also disappear from the spectrum. Therefore, the resulting 1H NMR spectrum provides a clear confirmation of the deuteration pattern.

Comparative 1H NMR Data

The characterization of this compound is best understood by comparing its expected 1H NMR data with the experimental data from its unlabeled analogue, L-Citrulline.

Table 1: 1H NMR Spectral Data for Unlabeled L-Citrulline in D₂O This table summarizes typical chemical shifts for the non-exchangeable protons of standard L-Citrulline.

| Proton Position | Chemical Shift (δ) ppm | Multiplicity |

| H-α (C2-H) | ~ 3.76 | Triplet (t) |

| H-δ (C5-H₂) | ~ 3.15 | Triplet (t) |

| H-β (C3-H₂) | ~ 1.85 | Multiplet (m) |

| H-γ (C4-H₂) | ~ 1.59 | Multiplet (m) |

Data compiled from publicly available spectral databases.

Table 2: Expected 1H NMR Spectral Data for this compound in D₂O This table illustrates the expected outcome for this compound, where deuterium has replaced the backbone protons.

| Proton Position | Expected Chemical Shift (δ) ppm | Expected Signal | Rationale |

| D-α (C2-D) | ~ 3.76 | Absent | Proton replaced by Deuterium. |

| D-δ (C5-D₂) | ~ 3.15 | Absent | Protons replaced by Deuterium. |

| D-β (C3-D₂) | ~ 1.85 | Absent | Protons replaced by Deuterium. |

| D-γ (C4-D₂) | ~ 1.59 | Absent | Protons replaced by Deuterium. |

| -NH₂, -NH, -COOH | Variable | Absent | Labile protons exchange with D₂O solvent. |

The primary characteristic confirming the identity of this compound in a 1H NMR spectrum run in D₂O is the absence of signals in the regions where L-Citrulline protons would typically resonate.

Experimental Protocol

This section details a standard protocol for acquiring a 1H NMR spectrum of this compound for characterization purposes.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound solid powder.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9% D). For improved spectral quality, a buffer such as 50 mM sodium phosphate in D₂O can be used to maintain a stable pH (e.g., pH 7.4).

-

Reference Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, to a final concentration of approximately 500 µM for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Vortex: Gently vortex the tube to ensure a homogeneous solution.

3.2. NMR Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Temperature: Set the sample temperature and allow it to equilibrate, typically at 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Program: Use a standard one-pulse (1D) proton experiment with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Number of Scans: 16 to 64 scans (or more, if sample concentration is low)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction (zero- and first-order) on the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (DSS at 0.00 ppm).

-

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical basis for the characterization of this compound.

Caption: Workflow for 1H NMR analysis of this compound.

Caption: Comparative logic for spectral interpretation.

Conclusion

The characterization of this compound by 1H NMR spectroscopy is a straightforward and definitive method for verifying its structure and isotopic labeling. The key analytical signature is the absence of proton signals corresponding to the C-H bonds of the amino acid backbone, which contrasts sharply with the spectrum of unlabeled L-Citrulline. When conducted in D₂O, the exchange of labile protons further simplifies the spectrum, making the confirmation of deuteration unambiguous. This guide provides the necessary data, protocols, and logical framework for researchers to confidently perform and interpret the 1H NMR analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

L-Citrulline-d7 chemical structure and molecular weight

For Immediate Release

This technical guide provides an in-depth overview of L-Citrulline-d7, a deuterated isotopologue of the non-essential amino acid L-Citrulline. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its application in experimental protocols, and its role in relevant biological pathways.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of L-Citrulline, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆D₇N₃O₃ | [1][2][3] |

| Molecular Weight | 182.23 g/mol | [1][2] |

| CAS Number | 2483831-24-7 | |

| Synonyms | L-Citrulline-2,3,3,4,4,5,5-d7, N5-(Aminocarbonyl)-L-ornithine-d7 | |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |

Chemical Structure

The chemical structure of this compound is identical to that of L-Citrulline, with the exception of the deuterium labeling at the 2, 3, 4, and 5 positions.

Experimental Protocols: Quantification of L-Citrulline using LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of endogenous L-Citrulline in biological matrices such as plasma, red blood cells, and urine. The following outlines a general workflow for such an analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

-

Sample Preparation:

-

A known concentration of this compound (internal standard) is spiked into the biological sample (e.g., plasma).

-

Proteins are precipitated from the sample, typically using a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

UPLC Separation:

-

The extracted sample is injected into a UPLC system.

-

Separation is achieved on a suitable column, often a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is effective for polar analytes like amino acids.

-

A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with a formic acid modifier) is employed to separate L-Citrulline from other matrix components.

-

-

MS/MS Detection:

-

The eluent from the UPLC is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both L-Citrulline and this compound. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

For L-Citrulline: A common transition is m/z 176 → 70.

-

For this compound: A common transition is m/z 183 → 74 (note: the exact m/z may vary slightly based on the specific deuteration pattern).

-

-

-

Quantification:

-

The peak areas of the analyte (L-Citrulline) and the internal standard (this compound) are measured from the resulting chromatograms.

-

A calibration curve is constructed by analyzing standards containing known concentrations of L-Citrulline and a fixed concentration of this compound.

-

The concentration of L-Citrulline in the unknown sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.

-

Biological Significance: The Nitric Oxide Pathway

L-Citrulline is a key intermediate in several metabolic pathways, most notably the nitric oxide (NO) cycle. L-Citrulline supplementation is considered an effective strategy to increase systemic L-Arginine levels, the direct precursor for NO synthesis. This is because L-Citrulline bypasses hepatic metabolism, making it more bioavailable than L-Arginine itself.

Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, blood flow regulation, and neurotransmission. The synthesis of NO from L-Arginine is catalyzed by nitric oxide synthase (NOS) enzymes, which also produces L-Citrulline as a byproduct. This L-Citrulline can then be recycled back to L-Arginine, thus sustaining NO production.

References

A Technical Guide to the Stability and Storage of L-Citrulline-d7 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the L-Citrulline-d7 analytical standard. The information herein is critical for ensuring the accuracy and reliability of experimental results in research, clinical, and drug development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is the deuterium-labeled form of L-Citrulline, a non-proteinogenic α-amino acid. It serves as a crucial internal standard in quantitative bioanalytical methods, such as mass spectrometry, for the accurate measurement of L-Citrulline in biological matrices. The stability of this standard is paramount to the integrity of such analytical data.

Recommended Storage Conditions

To maintain the integrity and purity of the this compound standard, it is imperative to adhere to the manufacturer's storage recommendations. These conditions are designed to minimize degradation from environmental factors such as temperature, moisture, and light.

Solid Form

The solid, powdered form of this compound is the most stable state for long-term storage.

| Storage Condition | Duration | Notes |

| -20°C | 3 years | Recommended for long-term storage. |

| 4°C | 2 years | Suitable for intermediate-term storage.[1] |

| Room Temperature | Varies | Generally shipped at room temperature in the continental US, but long-term storage at ambient temperatures is not recommended.[1] |

For optimal stability, the solid standard should be stored under an inert atmosphere and protected from moisture.

In Solution

Once dissolved, the stability of this compound is significantly reduced and highly dependent on the solvent and storage temperature.

| Solvent | Storage Temperature | Duration | Recommendations |

| Water | -80°C | 6 months | Use within 6 months.[1][2] |

| Water | -20°C | 1 month | Use within 1 month.[1] |

Note: When preparing aqueous stock solutions, it is advisable to filter and sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at the recommended temperature.

Stability Profile and Degradation Pathways

While specific quantitative forced degradation studies on this compound are not extensively published, the stability of amino acids is well-understood. The primary degradation pathways for L-Citrulline would include hydrolysis and oxidation, particularly under stress conditions.

Illustrative Stability Data from a Forced Degradation Study

The following table presents illustrative data from a hypothetical forced degradation study on this compound. This data is based on typical degradation patterns observed for amino acids and is intended to demonstrate the expected stability profile. The study assesses the purity of the standard after exposure to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Time | Purity (%) | Major Degradants Observed |

| Control (Solid, -20°C) | 0 | 99.8 | - |

| 6 months | 99.7 | - | |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 92.5 | L-Ornithine-d7, Ammonia |

| 72 hours | 85.2 | L-Ornithine-d7, Ammonia | |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 90.1 | L-Ornithine-d7, Ammonia |

| 72 hours | 82.7 | L-Ornithine-d7, Ammonia | |

| Oxidative (3% H₂O₂, RT) | 24 hours | 95.8 | Oxidized derivatives |

| 72 hours | 91.3 | Oxidized derivatives | |

| Thermal (Solid, 80°C) | 7 days | 98.9 | Minor unidentified peaks |

| 30 days | 97.1 | Minor unidentified peaks | |

| Photostability (Solid, ICH Q1B) | 24 hours | 99.5 | Minor unidentified peaks |

Disclaimer: This data is illustrative and intended for educational purposes. Actual degradation rates may vary.

Experimental Protocols

To ensure the stability-indicating nature of an analytical method, a forced degradation study should be performed. Below are detailed methodologies for conducting such a study and for the subsequent quantitative analysis.

Forced Degradation Experimental Protocol

This protocol outlines the steps to subject this compound to various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in ultrapure water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Stress: Store the solid this compound standard in an oven at 80°C.

-

Photostability: Expose the solid standard to light as per ICH Q1B guidelines.

-

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).

-

Sample Preparation: For acid and base hydrolysis samples, neutralize with an appropriate volume of base or acid, respectively, before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method.

Stability-Indicating LC-MS/MS Method

This method is designed to separate this compound from its potential degradation products and allow for accurate quantification.

| Parameter | Condition |

| Chromatographic System | UPLC-MS/MS |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of L-Citrulline and potential degradants |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | This compound: Precursor ion > Product ion (specific m/z to be determined) |

| Potential Degradants: To be monitored based on expected pathways |

Metabolic Pathways of L-Citrulline

Understanding the metabolic fate of L-Citrulline is crucial for interpreting in vivo studies where this compound is used as a tracer. The primary pathways involving L-Citrulline are the Urea Cycle and the Nitric Oxide (NO) pathway.

Urea Cycle

In the liver, L-Citrulline is a key intermediate in the detoxification of ammonia to urea.

Nitric Oxide (NO) Synthesis

In various tissues, L-Arginine is converted to L-Citrulline and NO by nitric oxide synthase (NOS). This L-Citrulline can be recycled back to L-Arginine.

Conclusion

The stability of the this compound standard is critical for its use in quantitative analysis. Proper storage in a solid, cool, and dry state is essential for long-term stability. Once in solution, stability is limited, and appropriate cold storage is necessary to minimize degradation. Researchers should be aware of potential degradation pathways and employ validated, stability-indicating analytical methods to ensure the accuracy and precision of their results. The information and protocols provided in this guide serve as a comprehensive resource for the proper handling and stability assessment of the this compound standard.

References

A Technical Guide to the Certificate of Analysis and Isotopic Enrichment of L-Citrulline-d7

Introduction

L-Citrulline-d7 is the deuterium-labeled form of L-Citrulline, a non-proteinogenic amino acid central to the urea cycle and the production of nitric oxide (NO).[1][2][3] In research and clinical settings, stable isotope-labeled compounds like this compound are invaluable tools. They serve primarily as internal standards for highly accurate quantification of their unlabeled counterparts in biological matrices using mass spectrometry (MS).[1][] Their use is critical in proteomics, metabolomics, and drug development for applications ranging from metabolic flux analysis to pharmacokinetic studies.

This technical guide provides a detailed overview of the key quality parameters found on a Certificate of Analysis (CofA) for this compound. It outlines the experimental protocols used to verify its identity, purity, and isotopic enrichment, and illustrates relevant workflows and biological pathways for researchers, scientists, and drug development professionals.

Understanding the Certificate of Analysis (CofA)

A Certificate of Analysis is a critical quality assurance document that provides verified data about a specific batch of a chemical product. For a high-purity, isotopically labeled compound such as this compound, the CofA confirms its identity and quality, ensuring the reliability and reproducibility of experimental results. The following tables summarize the essential data typically presented.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Chemical Name | (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |

| Molecular Formula | C₆H₆D₇N₃O₃ |

| Molecular Weight | 182.23 g/mol |

| CAS Number | 2483831-24-7 |

| Appearance | White to off-white solid |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) |

Table 2: Quality Control and Purity Data

| Analysis | Specification | Method |

| Identity Confirmation | Consistent with structure | ¹H NMR Spectroscopy |

| Chemical Purity | ≥ 99% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS) |

| Isotope Incorporation | >98% | Mass Spectrometry (MS) |

Core Analytical Methodologies

Verifying the specifications on the CofA requires a suite of analytical techniques. The protocols below are representative of the methods used to ensure the quality of this compound.

Structural Confirmation: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of a molecule. For this compound, the ¹H NMR spectrum is compared to that of unlabeled L-Citrulline. The deuteration at seven positions results in the absence of corresponding proton signals in the spectrum, thus confirming the location of the deuterium labels.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to prepare a solution of a specific concentration (e.g., 100 mM).

-

NMR Analysis: The sample is placed in an NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum is processed and compared to a reference spectrum of unlabeled L-Citrulline. The absence of signals at the 2, 3, 3, 4, 4, 5, and 5 positions confirms the d7 labeling.

Chemical Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the chemical purity of this compound.

Experimental Protocol:

-

Standard and Sample Preparation: Standard solutions of this compound are prepared at known concentrations. The test sample is dissolved in the mobile phase.

-

Chromatographic System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase could be a gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve peak shape.

-

Detection: Detection can be achieved using UV-Vis spectroscopy after post-column derivatization (e.g., with ninhydrin) or, more commonly, by interfacing the HPLC with a mass spectrometer (LC-MS).

-

Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Isotopic Enrichment and Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for determining isotopic enrichment and for using this compound as an internal standard to quantify endogenous L-Citrulline. The method relies on the mass difference between the labeled and unlabeled compounds.

Experimental Protocol:

-

Sample Preparation (from Plasma):

-

To 10 µL of plasma, add a known amount of this compound internal standard.

-

Induce protein precipitation by adding a solvent like acetonitrile (e.g., 1 mL AcN/H₂O 9:1 v/v).

-

Vortex the mixture and centrifuge at high speed (e.g., 16,000g for 5 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use UPLC with HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific parent-to-fragment ion transitions.

-

For L-Citrulline (unlabeled): Quantitation transition m/z 176→70; Confirmation transition m/z 176→113.

-

For this compound (internal standard): Quantitation transition m/z 183→74 (Note: m/z for parent ion may vary slightly based on source, e.g. 180 was also cited).

-

-

-

Data Analysis: The isotopic enrichment is determined by measuring the ratio of the ion signal from this compound to the signal from any residual unlabeled L-Citrulline in the standard material. When quantifying a sample, the ratio of endogenous L-Citrulline to the this compound internal standard is used to calculate the concentration.

Biological Context: The Nitric Oxide Pathway

L-Citrulline is a co-product in the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune response, and neurotransmission. The enzyme Nitric Oxide Synthase (NOS) catalyzes the conversion of L-Arginine to L-Citrulline and NO. Understanding this pathway is often the reason for measuring L-Citrulline concentrations, making this compound an essential tool for this area of research.

The quality, purity, and isotopic enrichment of this compound are paramount for its effective use as an internal standard in quantitative research. A thorough evaluation of its Certificate of Analysis, backed by an understanding of the analytical methods used for its validation—namely NMR, HPLC, and LC-MS/MS—empowers researchers to generate accurate and reproducible data. This guide provides the foundational knowledge for scientists to confidently utilize this compound in their investigations of metabolic pathways, such as nitric oxide synthesis, and in broader clinical and pharmaceutical development.

References

The Dawn of Dynamic Metabolism: A Technical Guide to Early Research on Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on the use of deuterated amino acids in the study of metabolism, a field pioneered by Rudolf Schoenheimer and David Rittenberg in the 1930s and 1940s. Their groundbreaking work overturned the static view of biochemistry, revealing the "dynamic state of body constituents." This whitepaper provides a detailed look at the core concepts, experimental methodologies, and seminal findings of this early research, offering valuable insights for today's researchers in metabolic diseases, proteomics, and drug development.

Core Concepts: The Isotopic Tracer Method

Before the advent of isotopic tracers, the fate of individual molecules within the complex milieu of an organism was largely a black box. Schoenheimer and Rittenberg introduced the use of stable isotopes, particularly deuterium (²H), as a way to "label" and track specific molecules through metabolic pathways.[1][2] By replacing hydrogen atoms with deuterium in amino acids and other biomolecules, they could be administered to animals and their metabolic transformations traced by detecting the presence of the heavy isotope in various isolated compounds.

This approach was revolutionary because it allowed for the direct observation of metabolic processes in a living organism at a molecular level, without perturbing the system's steady state. The key principle was that the chemical properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, allowing it to participate in the same biochemical reactions.

Key Early Experiments and Findings

The initial research focused on two main areas: fatty acid metabolism and protein turnover. The use of deuterated amino acids was central to understanding the continuous synthesis and degradation of proteins.

Protein Turnover

The prevailing view before Schoenheimer's work was that structural proteins were largely static, only being replaced through wear and tear. By feeding rats deuterated amino acids, such as deuterated tyrosine, and subsequently isolating proteins from various tissues, Schoenheimer and Rittenberg demonstrated that tissue proteins are in a constant state of flux. They found that a significant portion of the amino acids from the diet was incorporated into existing proteins, while tissue proteins were simultaneously being broken down and their constituent amino acids returned to the metabolic pool. This established the concept of "protein turnover."

Amino Acid Conversions

These early studies also elucidated several key amino acid metabolic pathways. By administering one type of deuterated amino acid and detecting the isotope in other amino acids, they provided direct evidence for in vivo conversions. For example, they demonstrated the conversion of ornithine to proline and glutamic acid, and the conversion of phenylalanine to tyrosine.

Experimental Protocols

The methodologies developed by Schoenheimer and Rittenberg, while rudimentary by modern standards, laid the groundwork for contemporary metabolic research. The following sections detail the key experimental protocols as described in their seminal publications.

Synthesis of Deuterated Amino Acids

The first critical step was the preparation of amino acids containing a stable deuterium label.

Protocol for the Synthesis of Deuterated Tyrosine:

-

Starting Material: L-Tyrosine.

-

Deuteration Reagent: Deuterio-sulfuric acid (D₂SO₄) in heavy water (D₂O).

-

Procedure:

-

L-Tyrosine was heated in a sealed tube with deuterio-sulfuric acid in heavy water. This process facilitated the exchange of hydrogen atoms on the benzene ring of tyrosine with deuterium from the solvent.

-

The reaction mixture was heated for an extended period to ensure a high level of deuterium incorporation.

-

Following the reaction, the deuterated tyrosine was isolated and purified.

-

-

Verification: The deuterium content of the synthesized amino acid was determined by combustion analysis and measurement of the density of the resulting water.

Animal Experiments

Protocol for a Typical Protein Turnover Study:

-

Animal Model: Adult rats maintained on a controlled diet.

-

Administration of Labeled Amino Acid: A known amount of the deuterated amino acid (e.g., deuterio-tyrosine) was added to the diet of the rats for a specific period.

-

Sample Collection: After the experimental period, the animals were euthanized, and various tissues (e.g., liver, muscle) and bodily fluids were collected.

-

Protein Isolation and Hydrolysis:

-

Total proteins were isolated from the collected tissues.

-

The isolated proteins were then hydrolyzed into their constituent amino acids using strong acid (e.g., hydrochloric acid).

-

-

Amino Acid Separation: Individual amino acids from the protein hydrolysate were separated using chemical precipitation and crystallization techniques. For example, tyrosine could be isolated and purified.

-

Deuterium Analysis:

-

The isolated amino acid was combusted to produce water.

-

The density of this water was meticulously measured using a falling drop method or a micro-pycnometer. The increase in density compared to natural water was directly proportional to the amount of deuterium incorporated.

-

Quantitative Data Summary

The quantitative data from these early experiments were crucial in establishing the dynamic nature of metabolism. The tables below summarize representative data from Schoenheimer and Rittenberg's studies.

| Tissue | Deuterium in Tyrosine (Atom % Excess) |

| Liver Proteins | 0.54 |

| Muscle Proteins | 0.28 |

| Blood Serum Proteins | 0.49 |

Caption: Deuterium content in tyrosine isolated from various tissues of rats fed a diet containing deuterated tyrosine for 10 days. The data demonstrates the significant incorporation of dietary amino acids into tissue proteins.

| Administered Deuterated Amino Acid | Isolated Amino Acid | Deuterium Content (Atom % Excess) | Conclusion |

| Deuterio-ornithine | Proline | Present | Ornithine is a precursor for proline synthesis. |

| Deuterio-ornithine | Glutamic Acid | Present | Ornithine can be converted to glutamic acid. |

| Deuterio-phenylalanine | Tyrosine | Present | Phenylalanine is converted to tyrosine in the body. |

Caption: Results from experiments demonstrating the in vivo conversion of amino acids. The presence of deuterium in the isolated amino acid indicates its synthesis from the administered deuterated precursor.

Visualizing the Concepts and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and experimental workflows from this pioneering research.

Caption: Experimental workflow for early deuterated amino acid metabolic studies.

Caption: The dynamic state of protein turnover as revealed by deuterated amino acids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of L-Citrulline-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of L-Citrulline-d7, a deuterated analog of the amino acid L-Citrulline. This document is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Core Physical and Chemical Properties

This compound is a synthetically modified version of L-Citrulline where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of natural L-Citrulline in various biological matrices.

| Property | Value |

| Molecular Formula | C₆H₆D₇N₃O₃ |

| Molecular Weight | 182.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 212-216°C (decomposes)[1] |

| Solubility | Slightly soluble in aqueous base, very slightly soluble in DMSO (heated), and slightly soluble in water (heated). A solubility of ≥ 50 mg/mL in H₂O has also been reported.[1][2] |

| Chemical Purity | ≥98%[1] |

| Isotopic Purity | ≥98%[1] |

| Storage Temperature | 4°C or -20°C |

| Synonyms | L-Citrulline-2,3,3,4,4,5,5-d7, N5-(Aminocarbonyl)-L-ornithine-d7 |

| Unlabeled CAS Number | 372-75-8 |

| Labeled CAS Number | 2483831-24-7 |

Biological Significance and Applications

L-Citrulline is a key intermediate in two vital metabolic pathways: the urea cycle and the nitric oxide (NO) synthesis pathway. As a deuterated analog, this compound serves as an invaluable tool for tracing and quantifying the flux through these pathways in biomedical research. Its primary application is as an internal standard in quantitative mass spectrometry assays, enabling precise and accurate measurement of endogenous L-Citrulline levels.

Signaling Pathways Involving L-Citrulline

The Urea Cycle

The urea cycle is a series of biochemical reactions that converts toxic ammonia into urea for excretion. L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol to continue the cycle.

Nitric Oxide Synthesis

L-Citrulline is also a co-product in the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. This reaction is catalyzed by nitric oxide synthase (NOS) enzymes.

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in UPLC-MS/MS, GC-MS, and a general protocol for quantitative NMR.

UPLC-MS/MS Method for Plasma L-Citrulline Quantification

This protocol is adapted from a method for the rapid measurement of plasma citrulline.

Methodology:

-

Sample Preparation:

-

To 10 µL of plasma, standard, or blank (water), add 50 µL of 0.1 mol/L HCl.

-

Add 1 mL of a protein precipitation solution consisting of acetonitrile and water (9:1, v/v) containing 0.2 mg/L of this compound as the internal standard.

-

Vortex the mixture thoroughly.

-

Centrifuge the samples at 16,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particles).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., containing formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Selected Reaction Monitoring (SRM) of the following transitions:

-

L-Citrulline: m/z 176 → 70 (quantifier) and 176 → 113 (qualifier)

-

This compound: m/z 183 → 74 (quantifier)

-

-

GC-MS Method for L-Citrulline Quantification

This protocol involves a derivatization step to make the amino acid volatile for gas chromatography.

Methodology:

-

Sample Extraction and Derivatization:

-

Extract citrulline from the biological matrix (e.g., plasma, urine) using ion-exchange chromatography.

-

Spike the sample with a known amount of this compound.

-

Dry the eluate containing citrulline and the internal standard.

-

Derivatize the dried sample, for example, by first reacting with a mixture of acetylchloride and propanol at 110°C, followed by reaction with heptafluorobutyric anhydride (HFBA) at 60°C.

-

Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

-

-

GC-MS Conditions:

-

GC System: Agilent GC or equivalent.

-

Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized L-Citrulline and this compound.

-

Quantitative NMR (qNMR) Spectroscopy

Methodology:

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard with a distinct NMR signal (e.g., maleic acid).

-

Adjust the pH of the solution to ensure consistent chemical shifts and peak shapes.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay between scans to allow for full relaxation of all signals, which is crucial for accurate quantification.

-

-

Data Analysis:

-

Integrate the area of a well-resolved signal from the analyte and the internal standard.

-

Calculate the concentration of the analyte using the following formula:

-

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

-

Where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume.

-

-

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and metabolic research. Its well-defined physical and chemical properties, coupled with its utility as an internal standard in robust analytical methods, enable the precise and accurate quantification of endogenous L-Citrulline. This technical guide provides the core information and methodologies necessary for the effective application of this compound in a laboratory setting.

References

- 1. [PDF] GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine | Semantic Scholar [semanticscholar.org]

- 2. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrum of L-Citrulline-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of L-Citrulline-d7, a deuterated stable isotope of the non-essential amino acid L-Citrulline. This guide is intended for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds for quantitative analysis.

Introduction to L-Citrulline and its Deuterated Analog

L-Citrulline is a key intermediate in the urea cycle and a precursor for the synthesis of nitric oxide, playing a significant role in various physiological processes.[1][2] this compound, with a molecular formula of C₆H₆D₇N₃O₃ and a molecular weight of approximately 182.23 g/mol , serves as an ideal internal standard for the accurate quantification of L-Citrulline in biological matrices by mass spectrometry.[3] Its seven deuterium atoms provide a distinct mass shift from the endogenous L-Citrulline, enabling precise and sensitive measurement.

Mass Spectrometric Fragmentation of this compound

The mass spectrum of this compound is characterized by a specific fragmentation pattern under collision-induced dissociation (CID) in a tandem mass spectrometer. The protonated molecule, [M+H]⁺, has a mass-to-charge ratio (m/z) of approximately 183.1. However, for quantification purposes using an internal standard, a specific precursor-to-product ion transition is typically monitored.

Based on established methods for the analysis of L-Citrulline using its deuterated internal standard, the primary transition monitored for this compound is the fragmentation of the precursor ion at m/z 180 to a product ion at m/z 74 .

Quantitative Data

The following table summarizes the key mass spectrometric parameters for the analysis of L-Citrulline and its deuterated internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

| L-Citrulline | 176 | 70, 113 | The transition 176 → 70 is commonly used for quantification. |

| This compound | 180 | 74 | The primary transition used for quantification as an internal standard. |

Experimental Protocol for LC-MS/MS Analysis

The following is a detailed protocol for the quantification of L-Citrulline in plasma using this compound as an internal standard, based on established methodologies.

Materials and Reagents

-

L-Citrulline standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma samples

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ACN containing the this compound internal standard at a known concentration.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Transitions to Monitor:

-

L-Citrulline: m/z 176 → 70 (quantifier), 176 → 113 (qualifier)

-

This compound: m/z 180 → 74 (internal standard)

-

-

Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Signaling Pathways and Experimental Workflows

L-Citrulline is involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for interpreting the results of quantitative studies using this compound.

The Urea Cycle and Nitric Oxide Synthesis

L-Citrulline is a central intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. It is then converted to argininosuccinate, which is further metabolized to arginine. Arginine can then be used by nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule, and regenerate L-Citrulline.

Caption: The Urea Cycle and its connection to Nitric Oxide (NO) synthesis, highlighting the central role of L-Citrulline.

Experimental Workflow for L-Citrulline Quantification

The following diagram illustrates the typical workflow for a quantitative analysis of L-Citrulline in a biological sample using this compound as an internal standard.

Caption: A typical experimental workflow for the quantitative analysis of L-Citrulline using LC-MS/MS.

References

Methodological & Application

Application Note: L-Citrulline-d7 as an Internal Standard for Accurate Amino Acid Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is crucial in various research fields, including clinical diagnostics, drug development, and metabolic studies. L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and the nitric oxide (NO) pathway.[1][2][3] Its plasma concentration can serve as a biomarker for intestinal function and other pathological conditions.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for amino acid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

L-Citrulline-d7, a deuterated analog of L-Citrulline, is an ideal internal standard for the quantification of L-Citrulline and can be incorporated into broader amino acid profiling panels. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of amino acids in plasma samples using LC-MS/MS.

Key Applications

-

Clinical Research: Monitoring plasma L-Citrulline levels as a biomarker for intestinal dysfunction.

-

Metabolic Studies: Investigating the urea cycle and nitric oxide synthesis pathways.

-

Drug Development: Assessing the impact of therapeutic interventions on amino acid metabolism.

-

Nutritional Science: Evaluating the effects of dietary supplementation on amino acid profiles.

Experimental Workflow

The following diagram outlines the general workflow for amino acid profiling using this compound as an internal standard.

References

Application Notes and Protocols: Using L-Citrulline-d7 to Trace Arginine Metabolism in Sepsis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical feature of the metabolic alterations in sepsis is the disruption of arginine metabolism. Arginine, a semi-essential amino acid, is a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[1][2] During sepsis, the expression and activity of these enzymes are significantly altered, leading to increased arginine consumption.[1][2] Concurrently, de novo arginine synthesis from citrulline is often impaired.[2] This combination of increased catabolism and decreased synthesis can lead to a state of arginine deficiency, which has been associated with poor outcomes in septic patients.

Stable isotope tracers are powerful tools for studying the kinetics of metabolic pathways in vivo. L-Citrulline-d7, a deuterated form of L-Citrulline, serves as an excellent tracer to investigate the conversion of citrulline to arginine, providing a quantitative measure of de novo arginine synthesis. By tracking the appearance of the deuterium label in the arginine pool, researchers can elucidate the dynamics of this critical pathway in sepsis models. These insights are invaluable for understanding the pathophysiology of sepsis and for developing novel therapeutic strategies, such as citrulline supplementation.

Key Metabolic Pathways in Sepsis

During sepsis, the demand for arginine increases to fuel both the inflammatory response and tissue repair mechanisms. The primary pathways of arginine metabolism that are particularly relevant in sepsis include:

-

Nitric Oxide (NO) Synthesis: Inducible nitric oxide synthase (iNOS) is upregulated during sepsis, leading to a surge in NO production, which plays a complex role in vasodilation and immune signaling. This process consumes a significant amount of arginine.

-

Arginase Pathway: Arginase activity is also elevated in sepsis, converting arginine to ornithine and urea. This pathway competes with NOS for the common substrate, arginine, and its upregulation can limit NO production.

-

De Novo Arginine Synthesis: The primary pathway for endogenous arginine production is the conversion of citrulline, mainly in the kidneys. In sepsis, this pathway is often compromised due to reduced citrulline availability and potential renal dysfunction.

Experimental Protocols

Sepsis Induction in Animal Models

A common and clinically relevant model for inducing sepsis in laboratory animals is Cecal Ligation and Puncture (CLP).

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, sutures)

-

Betadine or other skin disinfectant

-

Sterile saline

-

Warming pad

Procedure:

-

Anesthetize the animal and place it on a warming pad to maintain body temperature.

-

Shave the abdomen and sterilize the area with a disinfectant.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve with a suture. The location of the ligation can be varied to modulate the severity of sepsis.

-

Puncture the ligated cecum with a needle (e.g., 22-gauge). The size of the needle will also influence the severity of the resulting sepsis.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the abdominal cavity.

-

Close the abdominal wall in layers with sutures.

-

Administer fluid resuscitation with sterile saline subcutaneously.

-

Monitor the animal closely for signs of sepsis.

This compound Tracer Infusion Protocol

A primed, continuous infusion of this compound is recommended to achieve a steady-state isotopic enrichment in the plasma.

Materials:

-

This compound (sterile, pyrogen-free)

-

Sterile saline for injection

-

Infusion pump

-

Catheters for infusion and blood sampling

Procedure:

-

Prepare a sterile solution of this compound in saline at the desired concentration.

-

Following sepsis induction (or in a control animal), place catheters for intravenous infusion and arterial or venous blood sampling.

-

Administer a priming (bolus) dose of this compound to rapidly raise the plasma enrichment to the expected steady-state level. A typical priming dose is 1 µmol/kg.

-

Immediately follow the prime with a continuous infusion of this compound. A typical infusion rate is 1 µmol/kg/hour.

-

Allow a period of equilibration (e.g., 90-120 minutes) for the isotopic enrichment of plasma citrulline and arginine to reach a steady state.

-

Collect blood samples at baseline (before tracer infusion) and at regular intervals during the steady-state period.

Plasma Sample Preparation for LC-MS/MS Analysis

Materials:

-

Anticoagulant tubes (e.g., EDTA)

-

Centrifuge

-

Protein precipitation solution (e.g., acetonitrile, sulfosalicylic acid)

-

Internal standard (e.g., commercially available stable isotope-labeled amino acid mixture)

Procedure:

-

Collect blood samples into anticoagulant tubes.

-

Centrifuge the blood at 4°C to separate the plasma.

-

To a known volume of plasma (e.g., 100 µL), add a protein precipitation solution (e.g., 400 µL of acetonitrile).

-

Add an internal standard to correct for variations in sample processing and instrument response.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

LC-MS/MS Analysis of this compound and Arginine

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (example):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic to higher aqueous content.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (example in positive ion mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Citrulline | 176.1 | 159.1 |

| This compound | 183.1 | 166.1 |

| L-Arginine | 175.1 | 70.1 |

| L-Arginine (from this compound) | 182.1 | 77.1 |

Data Analysis:

-

Calculate the isotopic enrichment (Tracer-to-Tracee Ratio, TTR) of plasma citrulline and arginine from the peak areas of the labeled and unlabeled species.

-

Calculate the rate of appearance (Ra) of citrulline and the rate of conversion of citrulline to arginine using steady-state equations.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from stable isotope tracer studies investigating arginine metabolism in sepsis. The values are illustrative and may vary depending on the specific sepsis model and experimental conditions.

Table 1: Plasma Amino Acid Concentrations in Sepsis

| Amino Acid | Healthy Control (µmol/L) | Sepsis (µmol/L) | Fold Change |

| Arginine | 80 - 120 | 30 - 60 | ↓ |

| Citrulline | 30 - 50 | 10 - 25 | ↓ |

| Ornithine | 40 - 70 | 60 - 100 | ↑ |

Data compiled from multiple sources indicating general trends in sepsis.

Table 2: Arginine and Citrulline Kinetics in Sepsis

| Parameter | Healthy Control (µmol/kg/h) | Sepsis (µmol/kg/h) |

| Citrulline Rate of Appearance (Ra) | 10.1 ± 2.9 | 4.5 ± 2.1 |

| De Novo Arginine Synthesis from Citrulline | 11.9 ± 6.6 | 3.3 ± 3.7 |

| Whole-body Arginine Rate of Appearance (Ra) | ~60 | ~50 |

| Nitric Oxide (NO) Synthesis Rate | ~0.5 | Variable |

Values are presented as mean ± SD and are based on data from studies in septic patients and healthy controls.

Visualizations

Caption: Arginine metabolism pathways altered in sepsis.

Caption: Experimental workflow for tracing arginine metabolism.

Caption: Logical flow from sepsis to organ dysfunction.

References

Protocol for Using L-Citrulline-d7 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-Citrulline-d7, a stable isotope-labeled version of L-Citrulline, in various cell culture experiments. This document outlines methodologies for its application as a metabolic tracer to study protein synthesis, nitric oxide (NO) production, and for quantitative proteomics.

Introduction

This compound is the deuterated form of L-Citrulline, a non-proteinogenic amino acid central to several metabolic pathways.[1][2] Its primary applications in a research setting are as a tracer for metabolic flux analysis and as an internal standard for the precise quantification of unlabeled L-Citrulline by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] The stable isotope label allows for the differentiation and tracking of L-Citrulline and its metabolites through various cellular processes, most notably the nitric oxide (NO) cycle and its influence on protein synthesis.[3][4]

Key Applications

-

Metabolic Labeling for Quantitative Proteomics (SILAC-based approach): this compound can be used in a manner analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to quantify changes in protein expression and turnover.

-

Tracing Nitric Oxide (NO) Synthase Activity: As a precursor to L-arginine, the substrate for nitric oxide synthase (NOS), this compound can be used to trace the pathway of NO production.

-

Investigating Protein Synthesis: L-Citrulline has been shown to stimulate protein synthesis, and this compound can be used to elucidate the metabolic fate of citrulline in this process.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols detailed in this document.

Table 1: Recommended Concentrations of L-Citrulline for Cell Culture Experiments

| Application | Cell Type | L-Citrulline Concentration | Notes |

| Stimulation of Protein Synthesis | C2C12 myotubes | 1.0 - 2.5 mM | Concentrations ≥1 mM have been shown to protect from myotube wasting. |

| NO Production (iNOS induction) | Macrophages (e.g., RAW 264.7) | 0.05 - 1.0 mM | Arginine synthesis from citrulline is sensitive to concentrations in the physiological plasma range. |

| NO Production (general) | Aortic Smooth Muscle Cells | 0.05 - 5.0 mM | Transport of L-citrulline is saturable with an apparent Km of 1.6 ± 0.2 mM. |

| Metabolic Support (Arginine-free media) | Colorectal Cancer Cells (HCT-116, HT29) | 0.05 - 0.4 mM | Physiological concentrations (0.05 mM) may not be sufficient to support proliferation in the absence of arginine. |

Table 2: General Parameters for Mass Spectrometry Analysis

| Analysis Type | Sample Preparation | Internal Standard | Mass Spectrometry Technique | Key Transitions (m/z) |

| Amino Acid Analysis | Protein precipitation (e.g., with acetonitrile/water) | This compound (for unlabeled citrulline) | UPLC-MS/MS | L-Citrulline: 176 → 70 (quantitation), 176 → 113 (confirmation); this compound: 180 → 74 |

| Proteomics (SILAC) | Protein extraction, reduction, alkylation, and tryptic digest | Not applicable (relative quantification) | LC-MS/MS | Dependent on the specific peptides being analyzed. |

Experimental Protocols

Metabolic Labeling for Quantitative Proteomics (SILAC Adaptation)

This protocol is adapted from standard SILAC methods for the incorporation of this compound into the cellular proteome for relative quantification.

Materials:

-

Cell line of interest

-

Culture medium deficient in L-Citrulline (custom formulation)

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Citrulline (unlabeled)

-

"Heavy" this compound

-

Standard cell culture reagents and equipment

-

Mass spectrometry sample preparation reagents (see Protocol 3)

Procedure:

-

Media Preparation: Prepare two types of culture media: "light" medium supplemented with a standard concentration of unlabeled L-Citrulline, and "heavy" medium supplemented with the same concentration of this compound. The exact concentration may need to be optimized but can be started in the range of 0.1-0.4 mM.

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. It is crucial to allow the cells to undergo at least five cell doublings to ensure near-complete incorporation of the labeled amino acid.

-

Experimental Treatment: Once the cells are fully labeled, apply the experimental treatment to one of the cell populations. The other population will serve as the control.

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Sample Preparation for Mass Spectrometry: Proceed with the sample preparation protocol for proteomics analysis as detailed in Protocol 3.

-

LC-MS/MS Analysis and Data Interpretation: Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides will allow for the relative quantification of protein abundance between the two conditions.

Tracing Nitric Oxide Synthase (NOS) Activity

This protocol outlines a method to trace the conversion of this compound to L-Arginine and subsequently to deuterated metabolites, providing an indirect measure of NOS activity.

Materials:

-

Cell line known to express NOS (e.g., macrophages, endothelial cells)

-

Culture medium

-

This compound

-

Inducing agents for iNOS if required (e.g., LPS and IFN-γ for macrophages)

-

Reagents for cell lysis and metabolite extraction (e.g., acetonitrile:methanol:water)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture the cells to the desired confluency. If studying inducible NOS, treat the cells with appropriate stimuli (e.g., 100 µg/ml LPS and 50 U/ml IFN-γ for 24 hours).

-

Labeling: Replace the culture medium with fresh medium containing this compound at a concentration relevant to the cell type and experimental question (refer to Table 1). A typical starting point is 0.1-1.0 mM.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of this compound. This can range from minutes to hours depending on the metabolic rate of the pathway of interest.

-

Metabolite Extraction:

-

Aspirate the culture medium.

-

Wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis: Analyze the extracted metabolites by LC-MS/MS to detect and quantify this compound and its downstream labeled products, such as L-Arginine-d7 and potentially labeled NO-derived species.

Sample Preparation for Mass Spectrometry

For Proteomics (from cell lysates):

-

Protein Precipitation: Precipitate the protein from the mixed "light" and "heavy" cell lysates using acetone or a similar method.

-

Reduction and Alkylation: Resuspend the protein pellet in a suitable buffer and reduce disulfide bonds with DTT, followed by alkylation of cysteine residues with iodoacetamide.

-

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. A common enzyme-to-substrate ratio is 1:25 to 1:50.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

LC-MS/MS Analysis: Reconstitute the cleaned peptides in a suitable solvent for injection into the LC-MS/MS system.

For Metabolomics (Amino Acid Analysis):

-

Protein Precipitation: To 20 µL of cell lysate, add internal standards and 120 µL of mobile phase B (e.g., acetonitrile with 0.1% formic acid) for protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a HILIC column for the separation of these polar analytes.

Visualization of Pathways and Workflows

References

Application Notes and Protocols for L-Citrulline-d7 in Metabolic Flux Analysis of the Urea Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the dynamics of metabolic pathways in vivo. The urea cycle, a central pathway for nitrogen detoxification, is of significant interest in various physiological and pathological states, including inborn errors of metabolism, liver disease, and drug-induced toxicity. Stable isotope tracers are invaluable tools for MFA, allowing for the quantification of intracellular reaction rates.[1][2] L-Citrulline-d7, a deuterated analog of the urea cycle intermediate L-citrulline, serves as a powerful probe for these studies. While frequently utilized as an internal standard for mass spectrometry-based quantification, its application as a tracer to measure metabolic flux is a logical extension of its utility, based on established principles of stable isotope tracing.[3][4]

This document provides detailed application notes and protocols for the use of this compound in the metabolic flux analysis of the urea cycle.

Principle of the Method

The core principle involves introducing this compound into a biological system (in vivo or in vitro) and tracing the incorporation of the deuterium labels into downstream metabolites of the urea cycle, such as argininosuccinate, arginine, and urea. By measuring the isotopic enrichment and distribution in these metabolites over time using mass spectrometry, the rate of conversion of citrulline—and thus the flux through that portion of the urea cycle—can be calculated.[5]

Applications

-

Diagnosis and Phenotyping of Urea Cycle Disorders (UCDs): Quantifying residual urea cycle flux in patients with genetic deficiencies of urea cycle enzymes can provide a more accurate measure of disease severity than enzyme activity assays alone.

-

Pharmacodynamic Studies: Evaluating the efficacy of therapeutic interventions, such as novel drugs or gene therapies, aimed at augmenting urea cycle function.

-

Toxicology and Drug Development: Assessing the impact of drug candidates on hepatic nitrogen metabolism and identifying potential off-target effects on the urea cycle.

-

Basic Research: Investigating the regulation of the urea cycle under various physiological conditions, such as changes in diet or hormonal status.

Quantitative Data Summary

The following table summarizes representative urea cycle flux data obtained from stable isotope studies. While these studies did not specifically use this compound as the tracer, the expected flux rates would be comparable. The data illustrates the typical ranges observed in healthy individuals and patients with urea cycle disorders.

| Subject Group | Tracer Used | Urea Cycle Flux [µmol/(kg·h)] | Key Findings | Reference |

| Normal Controls | [5-¹⁵N]glutamine and [¹⁸O]urea | 196 ± 44 | Established baseline urea cycle flux. | |

| Late-Onset UCD Patients | [5-¹⁵N]glutamine and [¹⁸O]urea | 108 ± 45 | Significantly reduced urea cycle flux compared to controls. | |

| Neonatal-Onset UCD Patients | [5-¹⁵N]glutamine and [¹⁸O]urea | 82 ± 17 | Severely compromised urea cycle flux. | |

| Asymptomatic UCD Carriers | [5-¹⁵N]glutamine and [¹⁸O]urea | 145 ± 35 | Intermediate flux rates between controls and symptomatic patients. |

Experimental Protocols